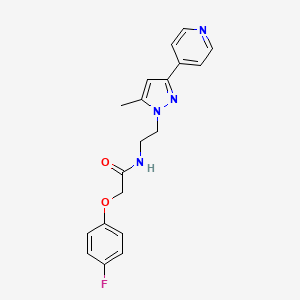

2-(4-fluorophenoxy)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

BenchChem offers high-quality 2-(4-fluorophenoxy)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenoxy)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c1-14-12-18(15-6-8-21-9-7-15)23-24(14)11-10-22-19(25)13-26-17-4-2-16(20)3-5-17/h2-9,12H,10-11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIWMTNDHYHXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenoxy)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide, with CAS number 2034475-77-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

The molecular formula of the compound is with a molecular weight of 354.4 g/mol. Its structure features a fluorophenoxy moiety and a pyrazole derivative, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds containing the 1,2,4-triazole scaffold have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests suggest that derivatives similar to our compound may exhibit Minimum Inhibitory Concentrations (MICs) in the range of 0.125–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The pyrazole and pyridine components are known to influence cellular pathways involved in cancer proliferation:

- Mechanisms : Compounds with similar structures have been documented to inhibit key enzymes involved in cancer cell metabolism and proliferation, potentially leading to apoptosis in malignant cells .

3. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases:

- Cytokine Modulation : Some studies suggest that derivatives may modulate inflammatory cytokines, thereby reducing inflammation in various models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the fluorophenoxy group is believed to enhance lipophilicity, improving membrane permeability, while the pyrazole ring contributes to its biological activity through interactions with specific receptors or enzymes.

Case Studies

Several case studies highlight the biological activities of structurally related compounds:

Research Findings

The following findings summarize critical insights from the literature regarding the biological activity of this compound:

- Antimicrobial Efficacy : Related compounds demonstrated broad-spectrum antimicrobial properties with significant activity against resistant strains.

- Anticancer Mechanisms : Inhibition of cell cycle progression and induction of apoptosis were observed in several studies involving pyrazole derivatives.

- Inflammatory Response Modulation : Compounds showed promise in reducing inflammation markers in cellular models.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(4-fluorophenoxy)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide may exhibit anticancer properties. The structural components allow for interactions with specific molecular targets involved in cancer cell proliferation and survival pathways. Studies have shown that modifications in the pyrazole and pyridine rings can enhance the selectivity and efficacy against various cancer cell lines.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its design allows for possible modulation of serotonin and norepinephrine pathways, which are critical in managing conditions such as depression and anxiety. Preliminary studies have indicated that related compounds may act as reuptake inhibitors, enhancing neurotransmitter availability in synaptic clefts.

Synthetic Route Overview

| Step | Description |

|---|---|

| Formation of Fluorophenol | The initial step involves synthesizing 4-fluorophenol through the fluorination of phenol using reagents like Selectfluor. |

| Synthesis of Pyrazole Intermediate | The pyrazole ring is formed by reacting appropriate pyridine derivatives with hydrazine or similar reagents under controlled conditions. |

| Coupling Reaction | The final product is obtained by coupling the fluorophenol with the synthesized pyrazole intermediate using acyl chlorides or amides, typically under basic conditions to facilitate nucleophilic attack. |

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Properties

Compounds containing similar structural motifs have demonstrated significant antimicrobial activity against a range of pathogens. The presence of the pyridine and pyrazole rings enhances their interaction with microbial enzymes or receptors, leading to inhibition of growth.

Antioxidant Activity

Preliminary evaluations suggest that 2-(4-fluorophenoxy)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide may exhibit antioxidant properties, potentially reducing oxidative stress in cellular models. This effect is particularly relevant for neuroprotective applications.

Case Studies

Several case studies have documented the efficacy of similar compounds:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines. Modifications similar to those found in 2-(4-fluorophenoxy)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide resulted in compounds that inhibited cell proliferation by over 70% at micromolar concentrations.

Case Study 2: Neuropharmacological Assessment

In another investigation, related compounds were tested for their effects on serotonin reuptake inhibition. Results indicated a significant increase in serotonin levels in vitro, suggesting potential antidepressant effects which warrant further exploration in vivo.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-fluorophenoxy)-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, pyridine and pyrazole moieties are introduced via nucleophilic substitution under alkaline conditions, followed by reduction using agents like iron powder in acidic media. Optimization involves monitoring via Thin Layer Chromatography (TLC), adjusting catalysts (e.g., condensing agents for amide bond formation), and controlling temperature/pH to enhance yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and connectivity, while Infrared (IR) spectroscopy identifies functional groups (e.g., acetamide C=O stretch). Mass Spectrometry (MS) confirms molecular weight. X-ray crystallography provides bond lengths/angles (e.g., fluorophenyl-pyrazole interactions) for solid-state analysis, as demonstrated in structurally similar compounds .

Q. How does the presence of the 4-fluorophenoxy group influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing fluorine atom enhances metabolic stability and modulates lipophilicity, affecting solubility and bioavailability. Comparative studies with non-fluorinated analogs show differences in logP values and hydrogen-bonding potential, which can be quantified via HPLC or computational tools like COSMO-RS .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to optimize synthesis. Molecular docking and MD simulations predict target binding (e.g., kinase inhibition), leveraging software like AutoDock or Schrödinger Suite. The ICReDD framework integrates computational predictions with experimental feedback loops to refine conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Systematic substitution of the pyridin-4-yl, pyrazole, or acetamide moieties is evaluated. For instance, replacing pyridin-4-yl with pyridin-3-yl (as in ) alters steric and electronic profiles, affecting target affinity. Biological assays (e.g., enzyme inhibition, cell viability) paired with crystallographic data identify critical pharmacophores .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) validate results. High-purity batches, confirmed via HPLC and NMR, reduce confounding factors .

Q. How do crystallographic data inform the rational design of derivatives with improved stability?

- Methodological Answer : X-ray structures reveal conformational flexibility and intermolecular interactions (e.g., π-π stacking between pyridine and fluorophenyl groups). Modifications to rigidify the structure (e.g., introducing methyl groups on pyrazole) can reduce metabolic degradation, as seen in analogs with enhanced half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.